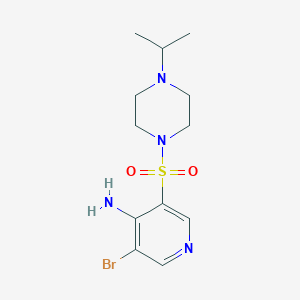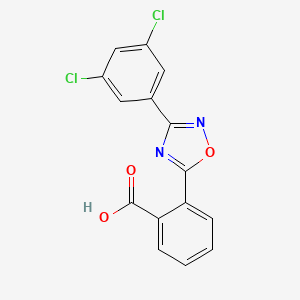
2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,5-dichlorobenzohydrazide with 2-carboxybenzaldehyde under acidic conditions to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or modification.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparaison Avec Des Composés Similaires
3,5-Dichlorobenzoic acid: Shares the dichlorophenyl moiety but lacks the oxadiazole ring.
1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness: 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is unique due to the combination of the dichlorophenyl group and the oxadiazole ring, which imparts specific biological activities and chemical properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H8Cl2N2O3 |
|---|---|
Poids moléculaire |
335.1 g/mol |
Nom IUPAC |
2-[3-(3,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-9-5-8(6-10(17)7-9)13-18-14(22-19-13)11-3-1-2-4-12(11)15(20)21/h1-7H,(H,20,21) |
Clé InChI |
JNFAGIPJJIIDNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC(=C3)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


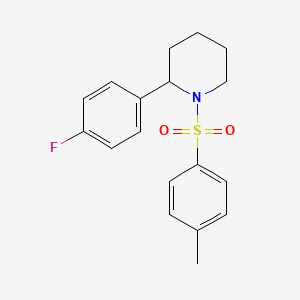
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11801202.png)
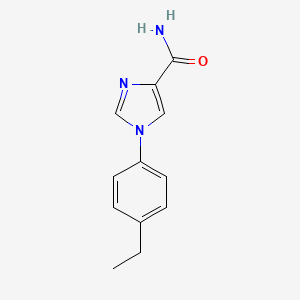


![Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11801226.png)
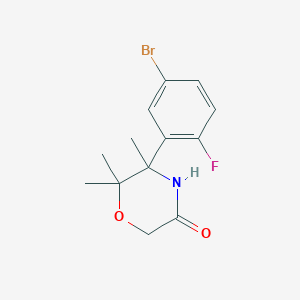
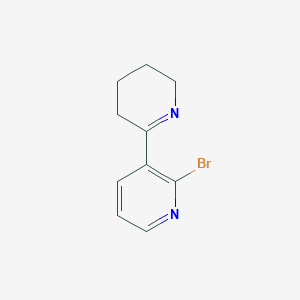

![(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11801249.png)
![(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11801261.png)
